Clindamycin vs. Lincomycin: 16-Fold MIC50 Superiority Against Staphylococcus aureus Clinical Isolates
In a multicenter study of 555 clinical S. aureus isolates, clindamycin demonstrated a 16-fold lower MIC50 (0.125 mg/L) compared with lincomycin (2 mg/L) [1]. The MIC range for clindamycin was 0.06 to >256 mg/L, whereas lincomycin's range was 0.5 to >256 mg/L [1]. Critically, 14 isolates that were susceptible to clindamycin (MIC <0.5 mg/L) exhibited high-level resistance to lincomycin with MIC values >128 mg/L [1].
| Evidence Dimension | In vitro antibacterial potency (MIC50) against S. aureus |
|---|---|
| Target Compound Data | MIC50 = 0.125 mg/L |
| Comparator Or Baseline | Lincomycin: MIC50 = 2 mg/L |
| Quantified Difference | 16-fold lower MIC50 for clindamycin |
| Conditions | Agar dilution method per NCCLS guidelines; 555 clinical S. aureus isolates from 16 centers across Russia, 2000-2001 |
Why This Matters
A 16-fold potency advantage enables reliable use at lower doses, with 14 clindamycin-susceptible strains testing lincomycin-resistant (>128 mg/L), making lincomycin an unsuitable substitute for S. aureus applications.
- [1] Kretchikov VA, Dekhnich AV, Edelstein IA, Narezkina AD, Pimkin MA. Comparative Activity of Lincomycin and Clindamycin Against Staphylococcus aureus Isolated from Hospitalized Patients. Proceedings of the Sixth International Conference on the Macrolides, Azalides, Streptogramins, Ketolides and Oxazolidinones; 2002 Jan 23-25; Bologna, Italy. Poster #03.13. View Source
